molecular formula C8H14ClF2NO2 B2891764 Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride CAS No. 2260937-13-9

Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride

Cat. No. B2891764
CAS RN: 2260937-13-9
M. Wt: 229.65
InChI Key: HOPHUPZJUNNHAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 4-(difluoromethyl)piperidine-4-carboxylate hydrochloride is used as a reactant in various synthetic processes. For instance, it plays a role in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .


Molecular Structure Analysis

The molecular formula of this compound suggests that it contains a piperidine ring substituted with a difluoromethyl group and a carboxylate ester. The hydrochloride salt provides stability and solubility in aqueous solutions. For a visual representation, refer to the 2D Mol file here .


Chemical Reactions Analysis

Methyl 4-(difluoromethyl)piperidine-4-carboxylate hydrochloride can participate in various chemical reactions, including C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, including this compound, have various pharmaceutical applications due to their presence in many biologically active molecules. They are studied for their potential in drug discovery and development .

Research and Development

This chemical is also used broadly in scientific research for developing new synthetic methods and studying chemical reactions due to its unique structure and reactivity .

Safety and Hazards

  • MSDS : Link to MSDS

properties

IUPAC Name

methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)8(6(9)10)2-4-11-5-3-8;/h6,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPHUPZJUNNHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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